molecular formula C21H21N3OS B4755151 1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea

1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea

Cat. No.: B4755151
M. Wt: 363.5 g/mol
InChI Key: OWMPNKOLNNESJN-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is of interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea typically involves the reaction of 3-methoxybenzyl isothiocyanate with 4-(phenylamino)aniline. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea can undergo various types of chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The thiourea moiety could play a crucial role in binding to these targets, thereby modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxybenzyl)-3-phenylthiourea
  • 1-(4-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea
  • 1-(3-Methoxybenzyl)-3-[4-(methylamino)phenyl]thiourea

Uniqueness

1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea is unique due to the presence of both the 3-methoxybenzyl and 4-(phenylamino)phenyl groups. These structural features might confer distinct chemical and biological properties compared to other thioureas. For example, the methoxy group could influence the compound’s solubility and reactivity, while the phenylamino group might enhance its binding affinity to certain biological targets.

Properties

IUPAC Name

1-(4-anilinophenyl)-3-[(3-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-25-20-9-5-6-16(14-20)15-22-21(26)24-19-12-10-18(11-13-19)23-17-7-3-2-4-8-17/h2-14,23H,15H2,1H3,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMPNKOLNNESJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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